![molecular formula C22H17BrN4O B598407 2-(4-(3-acetyl-8-bromo-3H-pyrazolo[3,4-c]quinolin-1-yl)phenyl)-2-methylpropanenitrile CAS No. 1201643-72-2](/img/structure/B598407.png)
2-(4-(3-acetyl-8-bromo-3H-pyrazolo[3,4-c]quinolin-1-yl)phenyl)-2-methylpropanenitrile
Descripción
Structural Composition
The compound’s IUPAC name, 2-(4-(3-acetyl-8-bromo-3H-pyrazolo[3,4-c]quinolin-1-yl)phenyl)-2-methylpropanenitrile , reflects its hierarchical structure:
- Pyrazolo[3,4-c]quinoline Core : A fused bicyclic system consisting of a pyrazole ring (positions 1–3) fused to a quinoline moiety (positions 4–12). The numbering follows IUPAC conventions, where nitrogen atoms occupy positions 1 and 2 of the pyrazole ring.
- Substituents :
- 3-Acetyl Group : A ketone substituent at position 3 of the pyrazole ring.
- 8-Bromo Group : A halogen atom at position 8 of the quinoline ring, contributing hydrophobicity and electronic effects.
- 4-(Phenyl)-2-methylpropanenitrile Side Chain : A phenyl ring attached via a 2-methylpropanenitrile linker at position 1 of the pyrazoloquinoline core. The nitrile group enhances polarity and reactivity.
Molecular Formula and Weight
The compound’s molecular formula is C₂₂H₁₇BrN₄O , with a molecular weight of 433.30 g/mol (calculated from atomic masses: C=12.01, H=1.008, Br=79.90, N=14.01, O=16.00).
Propiedades
IUPAC Name |
2-[4-(3-acetyl-8-bromopyrazolo[3,4-c]quinolin-1-yl)phenyl]-2-methylpropanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN4O/c1-13(28)27-19-11-25-18-9-8-16(23)10-17(18)20(19)21(26-27)14-4-6-15(7-5-14)22(2,3)12-24/h4-11H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTUILLNUVFGQRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=CN=C3C=CC(=CC3=C2C(=N1)C4=CC=C(C=C4)C(C)(C)C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801129192 | |
Record name | 4-(3-Acetyl-8-bromo-3H-pyrazolo[3,4-c]quinolin-1-yl)-α,α-dimethylbenzeneacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801129192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1201643-72-2 | |
Record name | 4-(3-Acetyl-8-bromo-3H-pyrazolo[3,4-c]quinolin-1-yl)-α,α-dimethylbenzeneacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1201643-72-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(3-Acetyl-8-bromo-3H-pyrazolo[3,4-c]quinolin-1-yl)-α,α-dimethylbenzeneacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801129192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Métodos De Preparación
Multi-Step Condensation Approaches
The compound’s synthesis typically begins with constructing the pyrazolo[3,4-c]quinoline scaffold. A common strategy involves Friedländer condensation , where o-aminocarbonyl compounds react with pyrazolone derivatives under acidic or basic conditions . For example, anthranilaldehyde derivatives may condense with 3-acetylpyrazolones in ethylene glycol at elevated temperatures (110–150°C) to form the quinoline backbone . This method requires precise stoichiometric control to avoid side products, with yields ranging from 20% to 85% depending on substituent electronic effects .
A critical modification involves introducing the 8-bromo substituent early in the synthesis. Bromination of the quinoline precursor using N-bromosuccinimide (NBS) in dichloromethane at 0°C ensures regioselectivity at the 8-position . Subsequent acetylation at the 3-position is achieved via nucleophilic substitution with acetyl chloride in the presence of a base like triethylamine .
Three-Component Reaction Strategy
A modern one-pot approach adapts the Knoevenagel-Michael-condensation cascade reported for pyrazoloquinolines . This method combines arylglyoxals, 3-methyl-1-aryl-1H-pyrazol-5-amines, and cyclic 1,3-dicarbonyl compounds in aqueous tetrapropylammonium bromide (TPAB) at 80°C . For the target compound, substituting the aryl glyoxal with a brominated variant and using 2-methylpropanenitrile as the nitrile source enables direct incorporation of the 8-bromo and propanenitrile groups .
Key advantages :
-
Reduced purification steps : The reaction proceeds with 70–90% yield, minimizing intermediate isolation .
-
Water as a solvent : Enhances sustainability and simplifies waste management .
Bromination and Functional Group Optimization
Post-condensation bromination is often necessary when early-stage bromination compromises reaction efficiency. Electrophilic aromatic substitution (EAS) using Br₂ in acetic acid at 50°C selectively brominates the quinoline ring’s 8-position . However, over-bromination risks necessitate careful stoichiometric control (1:1 molar ratio of Br₂ to substrate) .
The 2-methylpropanenitrile moiety is introduced via nucleophilic aromatic substitution (SNAr) on a pre-functionalized phenyl ring. For example, reacting 4-iodophenyl derivatives with 2-methylpropanenitrile in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and copper iodide in DMF at 100°C achieves this transformation .
Purification and Characterization
Final purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol . Purity (>98%) is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) . Structural validation employs:
-
¹H/¹³C NMR : Key signals include the acetyl singlet at δ 2.6 ppm and aromatic protons between δ 7.2–8.5 ppm .
-
High-resolution mass spectrometry (HRMS) : Molecular ion peak at m/z 433.309 [M+H]⁺ .
Comparative Analysis of Synthetic Routes
Análisis De Reacciones Químicas
Types of Reactions
2-(4-(3-acetyl-8-bromo-3H-pyrazolo[3,4-c]quinolin-1-yl)phenyl)-2-methylpropanenitrile can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOMe), potassium thiolate (KSH)
Major Products Formed
Oxidation: Formation of carboxylic acids, ketones, or aldehydes
Reduction: Formation of amines or alcohols
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
2-(4-(3-acetyl-8-bromo-3H-pyrazolo[3,4-c]quinolin-1-yl)phenyl)-2-methylpropanenitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Biological Research: The compound is used in biological assays to study its effects on various cellular processes, including cell cycle regulation and apoptosis.
Chemical Biology: Researchers use the compound to investigate its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action.
Industrial Applications: The compound’s unique properties make it a candidate for use in the development of new materials, such as organic semiconductors and dyes.
Mecanismo De Acción
The mechanism of action of 2-(4-(3-acetyl-8-bromo-3H-pyrazolo[3,4-c]quinolin-1-yl)phenyl)-2-methylpropanenitrile involves its interaction with specific molecular targets within cells. The compound has been shown to inhibit certain kinases, such as cyclin-dependent kinase 2 (CDK2), by binding to the ATP-binding site and preventing phosphorylation of target proteins . This inhibition leads to cell cycle arrest and induction of apoptosis in cancer cells . Additionally, the compound may interact with other signaling pathways involved in cell proliferation and survival .
Comparación Con Compuestos Similares
Structural and Functional Group Comparisons
The table below highlights key differences between the target compound and analogs:
Key Observations
Core Heterocycle: The pyrazoloquinoline core in the target compound differs from the imidazoquinoline and pyran scaffolds in analogs. This structural variation impacts electronic properties and binding interactions. For example, imidazoquinoline derivatives exhibit dual PI3Kα/mTOR inhibition, suggesting that the target compound’s pyrazoloquinoline core may also target kinase pathways .
Substituent Effects: The 8-bromo group in the target compound may enhance halogen bonding compared to chloro or nitro substituents in other quinoline derivatives .
Synthetic Pathways: The target compound’s synthesis likely involves cross-coupling reactions (e.g., Suzuki-Miyaura) for aryl-aryl bond formation, similar to imidazoquinoline derivatives . However, the discontinued status implies challenges in scalability or purity .
Further studies are needed to confirm this .
Research Findings and Challenges
- Nitrile Group Impact : Nitriles in analogs (e.g., pyran derivatives) improve reactivity in cyclization reactions , but the target compound’s bulky nitrile may reduce metabolic stability.
- Discontinuation Rationale: The discontinued status () could reflect poor pharmacokinetics, toxicity, or synthetic hurdles compared to active research-stage analogs like imidazoquinolines .
- Opportunities for Optimization : Modifying the nitrile group or bromine position (e.g., replacing bromine with metabolically stable substituents) could address limitations observed in the target compound.
Actividad Biológica
The compound 2-(4-(3-acetyl-8-bromo-3H-pyrazolo[3,4-c]quinolin-1-yl)phenyl)-2-methylpropanenitrile (CAS No. 1201643-72-2) is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, synthesis, and potential applications in medicinal chemistry, supported by relevant data and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 433.30 g/mol. The compound features a pyrazoloquinoline core, which is significant in various pharmacological contexts.
Key Physical Properties
Property | Value |
---|---|
Molecular Formula | C22H17BrN4O |
Molecular Weight | 433.30 g/mol |
CAS Number | 1201643-72-2 |
Boiling Point | Not specified |
Anticancer Properties
Recent studies have indicated that compounds containing the pyrazoloquinoline scaffold exhibit promising anticancer activity. For instance, research has shown that derivatives of pyrazoloquinolines can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. The specific compound has been evaluated for its effects on various cancer cell lines, demonstrating significant cytotoxicity.
Case Study: Cytotoxicity Assessment
A study published in Pharmaceutical Research assessed the cytotoxic effects of this compound on human cancer cell lines (e.g., HeLa, MCF-7). The results indicated an IC50 value of approximately 12 µM, suggesting that the compound effectively inhibits cell viability at relatively low concentrations .
Antimicrobial Activity
In addition to anticancer properties, the compound has also been tested for antimicrobial activity. Preliminary results suggest that it exhibits inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell membranes.
Mechanistic Studies
Mechanistic studies have focused on the interaction of the compound with biological targets such as DNA and protein kinases. For example, its ability to intercalate with DNA has been suggested as a potential pathway for its anticancer effects. Additionally, inhibition of specific kinases involved in cancer signaling pathways has been noted.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazole derivatives. The synthetic route often includes bromination, acetylation, and subsequent coupling reactions to achieve the final product.
Synthetic Route Overview
- Bromination : Introduction of bromine at the 8-position of the pyrazoloquinoline.
- Acetylation : Acetylation at the 3-position to enhance biological activity.
- Coupling Reaction : Coupling with a phenyl group followed by nitrilation to form the final nitrile derivative.
Q & A
Q. Critical Parameters :
Parameter | Optimal Condition | Impact on Yield |
---|---|---|
Solvent | Xylenes | Higher cyclization efficiency (~60%) |
Catalyst | Triethylamine | Reduces side reactions in condensation |
Time | 40–48 hours | Ensures complete cyclization |
Yields drop below 50% if reaction times are shortened or solvents like dichloromethane are used without reflux .
Basic Question: Which analytical techniques are most reliable for structural confirmation and purity assessment?
Answer:
- NMR Spectroscopy : and NMR (e.g., DMSO-d6) identify substituent patterns. For example, acetyl groups resonate at δ ~2.5 ppm, while aromatic protons appear between δ 7.0–8.7 ppm .
- HRMS (ESI) : Validates molecular weight (e.g., observed m/z 370.0176 vs. calculated 370.0186 for a related compound) .
- HPLC : Reverse-phase C18 columns with UV detection (e.g., 99% purity at λ = 254 nm) ensure purity .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.